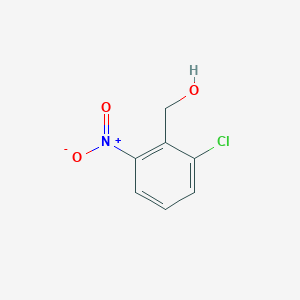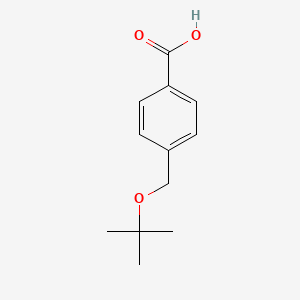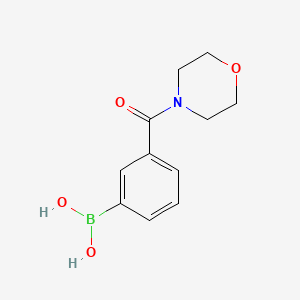
3-(Morpholine-4-carbonyl)phenylboronic acid
Descripción general
Descripción
3-(Morpholine-4-carbonyl)phenylboronic acid is a chemical compound with the molecular formula C11H14BNO4 . It is often used in research for the preparation of biologically and pharmacologically active molecules .
Molecular Structure Analysis
The molecular structure of 3-(Morpholine-4-carbonyl)phenylboronic acid consists of a phenyl ring (a six-membered carbon ring) attached to a morpholine ring (a six-membered ring containing four carbon atoms and one nitrogen atom) via a carbonyl group . The phenyl ring is also attached to a boronic acid group .Physical And Chemical Properties Analysis
3-(Morpholine-4-carbonyl)phenylboronic acid is a solid substance . It has a molecular weight of 235.05 . The compound has a melting point of 78-84 °C .Aplicaciones Científicas De Investigación
Synthesis and Characterization of Complex Molecules
A study described the reaction of o-formylphenylboronic acid with morpholine, leading to the formation of 1,3-dihydro-1-hydroxy-3-morpholin-4-yl-2,1-benzoxaborole. This reaction showcases the compound's utility in synthesizing complex molecules with potential applications in material science and organometallic chemistry (Sporzyński et al., 2005).
Catalysis and Organic Transformations
Phenylboronic acid derivatives have been shown to mediate triple condensation reactions, leading to the creation of novel C3-symmetric 2H-chromene derivatives. These reactions underscore the role of phenylboronic acid derivatives in facilitating complex organic transformations, which could be leveraged in pharmaceutical synthesis and organic materials research (Pettigrew et al., 2005).
Biomaterials and Sustainable Chemistry
The depolymerization of cellulose in water catalyzed by phenylboronic acid derivatives, including morpholine-based ones, illustrates their potential in sustainable chemistry. By efficiently breaking down cellulose into water-soluble oligosaccharides, these catalysts contribute to the development of eco-friendly processes for biomass conversion (Levi et al., 2016).
Antimicrobial and Antibacterial Properties
Research on 4-(Phenylsulfonyl) morpholine showcases its antimicrobial properties, especially against multidrug-resistant strains. This highlights the potential of morpholine-phenylboronic acid derivatives in developing new antimicrobial agents to combat resistant bacteria and fungi (Oliveira et al., 2015).
Molecular Recognition and Sensing
Phenylboronic acids, including morpholine derivatives, are recognized for their role in molecular recognition and sensing applications. Their ability to bind to saccharides makes them valuable in developing sensors and diagnostic tools, particularly for glucose monitoring in diabetes management (Mu et al., 2012).
Safety And Hazards
Propiedades
IUPAC Name |
[3-(morpholine-4-carbonyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BNO4/c14-11(13-4-6-17-7-5-13)9-2-1-3-10(8-9)12(15)16/h1-3,8,15-16H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZFURCXDFRZNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)N2CCOCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90394061 | |
| Record name | 3-(MORPHOLINE-4-CARBONYL)PHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Morpholine-4-carbonyl)phenylboronic acid | |
CAS RN |
723281-55-8 | |
| Record name | 3-(MORPHOLINE-4-CARBONYL)PHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



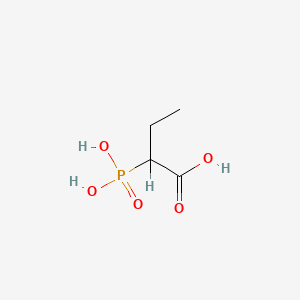
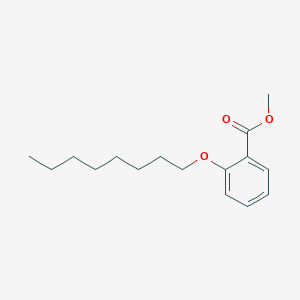
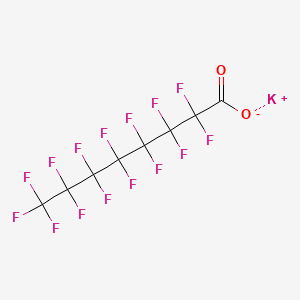
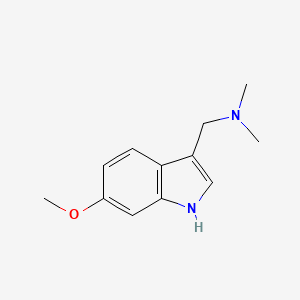
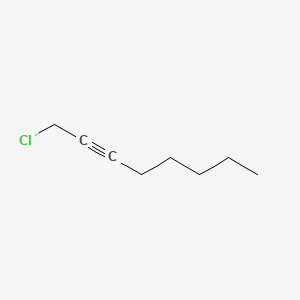
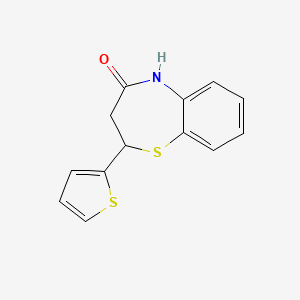
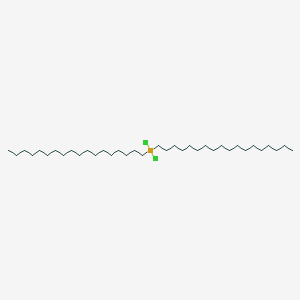

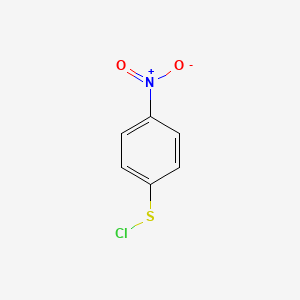
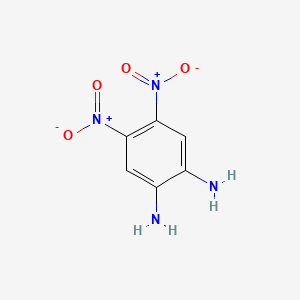
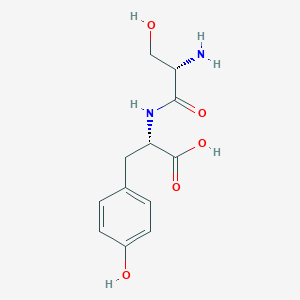
![N-[(2S,3R,4R,5S,6R)-2-(4-chlorophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B1587648.png)
